molecular formula C14H20ClNO2S B4397119 1-[(2-chlorobenzyl)sulfonyl]-2-ethylpiperidine

1-[(2-chlorobenzyl)sulfonyl]-2-ethylpiperidine

Cat. No. B4397119
M. Wt: 301.8 g/mol
InChI Key: UUGBNKQYBXZRCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-chlorobenzyl)sulfonyl]-2-ethylpiperidine, also known as CBEP, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CBEP belongs to the class of piperidine compounds and is structurally similar to other compounds that have been studied for their pharmacological properties. In

Mechanism of Action

The mechanism of action of 1-[(2-chlorobenzyl)sulfonyl]-2-ethylpiperidine is not fully understood, but it is thought to involve modulation of the dopamine system. This compound has been shown to increase dopamine release in the brain, which may be responsible for its analgesic effects. This compound may also interact with other neurotransmitter systems, such as the opioid system, to produce its effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can increase dopamine release in the brain, reduce pain sensitivity, and have anxiolytic effects. This compound has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(2-chlorobenzyl)sulfonyl]-2-ethylpiperidine is that it is a synthetic compound, which means that it can be easily synthesized in the lab. This makes it a useful tool for studying the dopamine system and other neurotransmitter systems. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in experiments.

Future Directions

There are many potential future directions for research on 1-[(2-chlorobenzyl)sulfonyl]-2-ethylpiperidine. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Further research is needed to determine the efficacy of this compound in these conditions.
Another area of interest is the potential of this compound as an analgesic. Studies have shown that this compound can reduce pain sensitivity in animal models, but further research is needed to determine its potential as a treatment for chronic pain in humans.
Finally, more research is needed to fully understand the mechanism of action of this compound. This will be important for interpreting its effects in experiments and for developing new therapeutic applications.

Scientific Research Applications

1-[(2-chlorobenzyl)sulfonyl]-2-ethylpiperidine has been studied for its potential therapeutic applications in various areas of research. One area of interest is its potential as a modulator of the dopamine system. This compound has been shown to increase dopamine release in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
This compound has also been studied for its potential as an analgesic. Studies have shown that this compound can reduce pain sensitivity in animal models, suggesting that it may have applications in the treatment of chronic pain.

properties

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-2-ethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2S/c1-2-13-8-5-6-10-16(13)19(17,18)11-12-7-3-4-9-14(12)15/h3-4,7,9,13H,2,5-6,8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGBNKQYBXZRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-chlorobenzyl)sulfonyl]-2-ethylpiperidine
Reactant of Route 2
Reactant of Route 2
1-[(2-chlorobenzyl)sulfonyl]-2-ethylpiperidine
Reactant of Route 3
1-[(2-chlorobenzyl)sulfonyl]-2-ethylpiperidine
Reactant of Route 4
1-[(2-chlorobenzyl)sulfonyl]-2-ethylpiperidine
Reactant of Route 5
1-[(2-chlorobenzyl)sulfonyl]-2-ethylpiperidine
Reactant of Route 6
1-[(2-chlorobenzyl)sulfonyl]-2-ethylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.